molecular formula C25H23N5O5 B14457243 Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester CAS No. 72269-55-7

Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester

Cat. No.: B14457243
CAS No.: 72269-55-7
M. Wt: 473.5 g/mol
InChI Key: VIRORHJDLRRCJG-UHFFFAOYSA-N
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Description

Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves multiple steps. One common method includes the esterification of phenoxyacetic acid with an appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The azo group can undergo reduction to form amines, which can interact with enzymes and other proteins. The ester group can be hydrolyzed to release phenoxyacetic acid, which has its own biological activity . The cyanoethyl group can participate in nucleophilic addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

72269-55-7

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate

InChI

InChI=1S/C25H23N5O5/c26-15-4-16-29(17-18-34-25(31)19-35-24-5-2-1-3-6-24)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-19H2

InChI Key

VIRORHJDLRRCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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